Lipophilicity & PSA vs. Parent Scaffold
The N-benzyl substituent in the target compound dramatically increases lipophilicity and reduces polar surface area compared to the unsubstituted 3,4-pyridinedicarboximide parent. The target compound exhibits a LogP of 1.82 [1] and a topological polar surface area (TPSA) of 50.27 Ų [1], whereas the parent scaffold (CAS 4664-01-1) has a LogP of –0.34 and a TPSA of 59.06 Ų . This represents a ΔLogP of +2.16 log units and a ΔTPSA of –8.79 Ų, indicating substantially enhanced membrane permeability potential and CNS accessibility for the benzylated derivative.
| Evidence Dimension | Lipophilicity and Polar Surface Area |
|---|---|
| Target Compound Data | LogP = 1.82; TPSA = 50.27 Ų |
| Comparator Or Baseline | Parent 3,4-pyridinedicarboximide (CAS 4664-01-1): LogP = –0.34; TPSA = 59.06 Ų |
| Quantified Difference | ΔLogP = +2.16; ΔTPSA = –8.79 Ų |
| Conditions | Computed LogP (XLogP/ALogP) and topological PSA from authoritative chemical databases |
Why This Matters
The measured ΔLogP > +2.0 directly impacts passive membrane diffusion and blood–brain barrier penetration potential, making the benzylated derivative a more suitable starting point for CNS-targeted or intracellular programs than the parent scaffold.
- [1] Chemsrc. 2-Benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione. CAS 18205-25-9. LogP=1.81570; PSA=50.27 Ų. View Source
